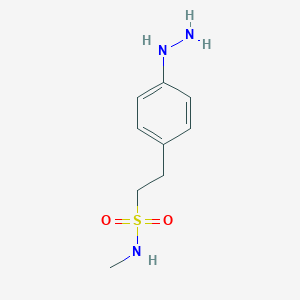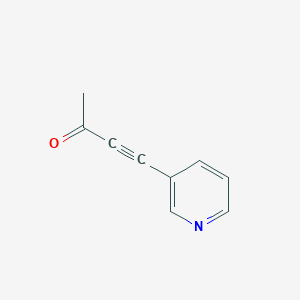
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is a sulfonamide compound that has been studied for its various chemical and physical properties. Such compounds are known for their reactivity and potential applications in different fields of chemistry and materials science.
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines or hydrazines. A specific method for synthesizing 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is not detailed in the available literature; however, similar compounds have been synthesized through reactions involving sulfonyl chlorides and amines in the presence of a base or through palladium-catalyzed coupling reactions of aryl nonaflates, sulfur dioxide, and hydrazines (An, Xia, & Wu, 2016).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds, including 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, can be performed using techniques like X-ray crystallography, NMR, and FTIR spectroscopy. Such analyses reveal details about the molecular geometry, bond lengths, and angles, contributing to understanding the compound's reactivity and properties. For example, crystal structure analysis provides insights into the molecular conformation and possible intermolecular interactions (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including coupling reactions, substitutions, and cyclization processes. The presence of the hydrazinyl group in 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide may allow for unique reactivity patterns, such as the formation of heterocycles or reaction with electrophiles. The specific reactivity of this compound would depend on the electronic and steric effects imparted by the sulfonamide and hydrazinyl functional groups.
Physical Properties Analysis
The physical properties of sulfonamide compounds like 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide can be assessed through their melting points, solubility, and thermal stability. These properties are crucial for determining the compound's applicability in various scientific and industrial processes. For instance, thermal analysis can provide information on the compound's stability under different conditions (Sarojini, Krishnan, Kanakam, & Muthu, 2013).
Chemical Properties Analysis
The chemical properties of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, including its acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar sulfonamide compounds. These properties are influenced by the electronic effects of the substituents attached to the sulfonamide nitrogen and the phenyl ring. Additionally, computational studies using DFT and other quantum mechanical methods can predict reactivity, NLO properties, and interaction with biological molecules (Govindasamy & Gunasekaran, 2015).
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assessment
Research has highlighted the use of sulfonamide compounds in antioxidant capacity assays, such as the ABTS/PP decolorization assay. These assays are crucial for evaluating the antioxidant capacity of various substances, including those of phenolic nature. The specificity and reaction pathways involved in these assays, including the formation of coupling adducts with antioxidants, have been elucidated, suggesting the nuanced application of these methods in antioxidant research (Ilyasov et al., 2020).
Antibacterial and Antitumour Agents
Sulfonamide compounds, recognized for their significant antibacterial properties, have been extensively reviewed for their therapeutic applications. These compounds have shown promise in addressing a range of conditions, from bacterial infections to cancer, highlighting their medicinal significance beyond their traditional use as antibiotics. The exploration of sulfonamide inhibitors across different classes, including their roles in combating HIV, cancer, and other conditions, underscores the chemical diversity and therapeutic potential of these compounds (Gulcin & Taslimi, 2018).
Environmental and Analytical Applications
The presence of sulfonamides in the environment, particularly stemming from agricultural activities, has been a topic of concern due to their potential impact on microbial populations and human health. Research in this area focuses on understanding the ecological implications of sulfonamides and developing methods for their detection and analysis, including capillary electrophoresis, which offers a detailed examination of sulfonamide behavior and interaction in various media (Baran et al., 2011; Hoff & Kist, 2009).
Advanced Materials and Chemical Synthesis
Sulfonamide compounds have been investigated in the context of materials science, particularly in the synthesis of novel materials with specific properties. For example, the chemical modification of xylan to produce biopolymer ethers and esters involves sulfonamide derivatives, demonstrating the role of these compounds in developing new materials with potential applications in drug delivery and other fields (Petzold-Welcke et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-hydrazinylphenyl)-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-11-15(13,14)7-6-8-2-4-9(12-10)5-3-8/h2-5,11-12H,6-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZBHURGHJQGCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC=C(C=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436475 |
Source


|
| Record name | 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | |
CAS RN |
121679-30-9 |
Source


|
| Record name | 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














